molecular formula C17H25N3O4 B6767320 N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide

Cat. No.: B6767320
M. Wt: 335.4 g/mol
InChI Key: DMYVHIINOKHHLZ-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide is a complex organic compound featuring a unique spirocyclic structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12-14(15(24-19-12)13-2-3-13)18-16(21)20-6-9-23-11-17(10-20)4-7-22-8-5-17/h13H,2-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYVHIINOKHHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)N2CCOCC3(C2)CCOCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced oxazole compounds .

Scientific Research Applications

N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

What sets N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3,8-dioxa-11-azaspiro[5.6]dodecane-11-carboxamide apart is its spirocyclic structure, which imparts unique chemical and biological properties. This structure enhances its stability and specificity in interacting with molecular targets, making it a valuable compound for various applications .

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